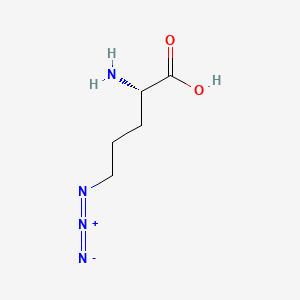

5-Azidonorvaline

Description

Overview of Bioorthogonal Chemistry Principles and Applications in Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being perturbed by native biochemical processes. researchgate.netbibliotekanauki.pl Coined by Carolyn R. Bertozzi in 2003, this concept has revolutionized the study of biomolecules in their natural environment. researchgate.netconstructor.university For a reaction to be considered bioorthogonal, it must meet several stringent criteria: the reactants must be highly selective for each other, stable in aqueous environments, non-toxic, and form a stable covalent bond, all while remaining inert to the vast array of functional groups present in a cell. bibliotekanauki.plresearchgate.netthermofisher.com

The general strategy for using bioorthogonal chemistry involves two steps. First, a biomolecule of interest is tagged with a chemical "reporter," a small, abiotic functional group, through metabolic or genetic means. researchgate.netresearchgate.net Second, a probe molecule carrying a complementary reactive group is introduced, which then selectively "clicks" onto the reporter-tagged biomolecule. researchgate.net This enables a wide range of applications, including the labeling, imaging, and isolation of proteins, glycans, lipids, and nucleic acids. thermofisher.comnih.govnih.gov

Key bioorthogonal reactions include the Staudinger ligation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) reactions. researchgate.netacs.orgnih.gov These powerful chemical tools have enabled researchers to track biomolecules in real-time, identify drug targets, construct antibody-drug conjugates, and probe cellular processes with minimal perturbation. constructor.universitynih.govgoogle.com

Significance of the Azido (B1232118) Group in Molecular Design for Biological Studies

The azido group (–N₃) is a cornerstone of bioorthogonal chemistry due to its unique combination of properties. researchgate.net It is small, which minimizes potential disruption to the structure and function of the biomolecule it is attached to. researchgate.net Furthermore, the azide (B81097) is metabolically stable and virtually absent from most biological systems, ensuring that it does not participate in unwanted side reactions. researchgate.netnih.gov

The azide's primary role is as a key reactant in one of the most prominent "click" reactions: the azide-alkyne cycloaddition. nih.gov This reaction, which forms a stable triazole linkage, can be catalyzed by copper(I) (CuAAC) or, to circumvent copper's cellular toxicity, can proceed without a catalyst by using a strained cyclooctyne (B158145) (SPAAC). researchgate.netresearchgate.net The high specificity and reliability of the azide-alkyne reaction have made it a go-to method for bioconjugation.

Incorporating an azide group into a biomolecule, often via an ncAA like 5-azidonorvaline, effectively installs a chemical handle that can be precisely targeted. nih.gov This allows researchers to attach a wide variety of probes, such as fluorescent dyes for imaging or affinity tags like biotin (B1667282) for purification, enabling detailed studies of protein synthesis, localization, and interaction within the complex environment of a living cell. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARUCAREKTRCL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935463 | |

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156463-09-1 | |

| Record name | 5-Azido-L-norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Azidonorvaline and Its Derivatives

Routes from Protected Natural Amino Acid Precursors

The most common and economically viable approaches to synthesizing 5-azidonorvaline begin with readily available, protected natural amino acids. These precursors provide the necessary carbon skeleton and stereochemistry, which is preserved throughout the synthetic sequence.

A highly effective and widely used route for preparing L-5-azidonorvaline involves the chemical modification of L-ornithine. thieme-connect.de Ornithine is an ideal starting material as it possesses a primary amine on its side chain (the δ-amino group) at the precise position required for conversion to the azide (B81097). The synthesis typically starts with a protected form of ornithine, such as Nα-Fmoc-L-ornithine (Fmoc-L-Orn-OH) or Nα-Boc-L-ornithine (Boc-L-Orn-OH), which are commercially available and relatively inexpensive. thieme-connect.decymitquimica.com

The core of this methodology is the conversion of the side-chain δ-amino group into an azide. This is achieved through a diazo-transfer reaction, which directly transforms the primary amine into the desired azido (B1232118) group while maintaining the stereochemical integrity at the α-carbon. thieme-connect.de This approach is considered one of the best routes to Fmoc-L-azidonorvaline due to the accessibility of the starting materials. thieme-connect.de

Azido or diazo-transfer reactions are fundamental to the synthesis of this compound from ornithine precursors. This chemical transformation introduces the azide moiety onto the primary amine of the ornithine side chain. chemrxiv.org The reaction typically involves an azide source that transfers a diazo group to the amine, which then releases nitrogen gas to form the final azide product.

Several reagents have been developed for this purpose, each with its own advantages and safety considerations. chemrxiv.org

Trifluoromethanesulfonyl azide (TfN₃) : An early and effective diazo-transfer reagent. chemrxiv.org

Imidazole-1-sulfonyl azide (ImzSO₂N₃) : Often generated in situ, it serves as another common reagent for this transformation. chemrxiv.org

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate : A more recent development, this is a crystalline, stable, and less explosive diazo-transfer reagent, making it a safer alternative for laboratory use. tcichemicals.com

The reaction is often catalyzed by a metal salt, such as copper(II) sulfate (B86663) (CuSO₄), in a mixed aqueous-organic solvent system. csic.es The process conserves the stereochemistry of the original amino acid, which is a critical advantage of this method. chemrxiv.org

| Reagent | Characteristics |

| Trifluoromethanesulfonyl azide (TfN₃) | Highly reactive and effective diazo-transfer reagent. |

| Imidazole-1-sulfonyl azide (ImzSO₂N₃) | Commonly used reagent, often prepared fresh before use. |

| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate | Crystalline solid with high thermal stability and low explosivity, offering a safer alternative. tcichemicals.com |

| Sodium Azide (NaN₃) | Used in substitution reactions on an activated hydroxyl group (e.g., a mesylate) rather than in direct diazo-transfer from an amine. researchgate.netnih.gov |

Scalable Preparation Protocols for Research Applications

For this compound to be widely used in research, such as in protein engineering or drug discovery, scalable synthetic protocols are essential. While the diazo-transfer from ornithine is effective, alternative multi-step routes starting from other precursors have been optimized for gram-scale production. researchgate.netspringernature.com A general and easily scalable method has been adapted for the synthesis of L-azidonorvaline. researchgate.net

A representative scalable synthesis, analogous to the one developed for L-azidohomoalanine, can be outlined in several key steps. springernature.comresearchgate.net This strategy avoids some of the potentially hazardous reagents used in direct diazo-transfer reactions and is built upon robust, high-yielding chemical transformations.

The general scalable protocol involves the following steps:

Starting Material : The synthesis begins with an inexpensive, suitably protected amino acid, such as N-Boc-L-aspartic acid β-benzyl ester.

Reduction : The side-chain carboxylic acid is selectively reduced to a primary alcohol.

Activation : The resulting hydroxyl group is activated for substitution, typically by converting it into a good leaving group, such as a mesylate or tosylate.

Azide Substitution : The activated alcohol is displaced by an azide nucleophile, commonly sodium azide (NaN₃), in a polar aprotic solvent like DMF. nih.gov

Deprotection : Finally, the protecting groups (Boc, benzyl (B1604629) ester) are removed to yield the final azido amino acid product, often as a hydrochloride salt.

This approach has been shown to be efficient for producing gram quantities of azido amino acids with high purity, making it suitable for demanding research applications. springernature.com

| Step | Description | Common Reagents |

| 1. Reduction | The side-chain carboxyl group of a precursor like N-Boc-glutamic acid is reduced to a primary alcohol. | Borane (BH₃), Sodium borohydride (B1222165) (NaBH₄) / Iodine (I₂) |

| 2. Activation | The primary alcohol is converted into a better leaving group. | Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl) |

| 3. Substitution | The leaving group is displaced with an azide ion. | Sodium azide (NaN₃) in DMF |

| 4. Deprotection | The N-Boc and any ester protecting groups are removed. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane |

Synthesis of this compound Analogs and Functionalized Forms

The azide group on this compound is not just a final product but also a versatile chemical handle for creating a variety of analogs and functionalized molecules. Its primary utility lies in its ability to participate in bioorthogonal reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows it to be selectively ligated to molecules containing strained alkynes like DBCO or BCN. nih.gov

Research has focused on creating analogs of azido-containing amino acids to enhance their properties. For example, new unnatural amino acids have been designed that incorporate both an azide and a secondary amine in the side chain to improve the solubility of peptides intended for SPAAC ligation. nih.gov

Furthermore, the azide group can serve as a masked amine. Through a straightforward reduction, typically using triphenylphosphine (B44618) (the Staudinger ligation) or catalytic hydrogenation, the azide is converted to a primary amine. This newly formed amine can then be functionalized in numerous ways, such as through acylation, to attach other chemical moieties. nih.gov This strategy has been employed in the synthesis of complex molecules like propylamycin derivatives, where an azide was used as an intermediate to install a functionalized amine group at the 5”-position. nih.gov

| Functionalization Strategy | Description | Application Example |

| Bioorthogonal Ligation | The azide group reacts selectively with a strained alkyne (e.g., DBCO, BCN) to form a stable triazole linkage. | Labeling proteins or peptides containing this compound with fluorescent probes or other tags. nih.gov |

| Reduction to Amine | The azide is reduced to a primary amine. | Allows for subsequent coupling reactions (e.g., amidation, reductive amination) at this position. nih.gov |

| Side-Chain Modification | Synthesis of analogs with additional functional groups on the side chain to alter properties like solubility or charge. | Creation of a positively charged azidoamino acid to prevent aggregation of peptides with multiple ligation sites. nih.gov |

Incorporation of 5 Azidonorvaline into Biomolecules for Research

Genetic Code Expansion Strategies

Genetic code expansion techniques allow for the site-specific or residue-specific incorporation of non-canonical amino acids (ncAAs) like 5-azidonorvaline directly into proteins during translation. addgene.orgpsu.edu These methods typically involve repurposing a codon, often a stop codon like the amber codon (UAG), and engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA. psu.eduelifesciences.org This ensures that the ncAA is inserted only at the desired position(s) in the protein sequence. elifesciences.org

Methionine Auxotroph Systems for Protein Expression

A powerful and widely used method for the global substitution of a canonical amino acid with an analog is residue-specific incorporation using an auxotrophic host strain. nih.gov An Escherichia coli strain that is auxotrophic for methionine (Met) cannot synthesize this essential amino acid and relies on its supplementation in the growth medium. nih.govresearchgate.net This dependency can be exploited to incorporate methionine analogs, such as this compound, throughout the entire proteome or into a specific protein of interest. google.com

The process involves growing the methionine auxotroph in a minimal medium where the intracellular pool of methionine can be depleted. caltech.edu Subsequently, the medium is supplemented with this compound. researchgate.net With methionine absent, the cellular translational machinery is forced to utilize the supplied analog for protein synthesis. researchgate.netgoogle.com This strategy leverages the inherent promiscuity of the native protein synthesis apparatus, which recognizes and incorporates the structural analog in place of methionine. nih.gov

Research has demonstrated that this compound can serve as an effective methionine surrogate. researchgate.netcaltech.edu Studies have shown that it can be incorporated into proteins, although its larger size compared to methionine is a notable difference. caltech.edu The efficiency of incorporation can be quite high, with some studies reporting near-quantitative replacement of methionine. researchgate.net This method is particularly valuable for producing proteins that are globally modified with azide (B81097) groups, which can then be used for various bioorthogonal ligation reactions. researchgate.netgoogle.com

Methionyl-tRNA Synthetase Activation and Specificity

The critical step in the incorporation of any amino acid into a protein is its recognition and activation by the corresponding aminoacyl-tRNA synthetase (aaRS). researchgate.netbiocon.re.kr In the case of this compound incorporation via methionine auxotrophy, the native E. coli methionyl-tRNA synthetase (MetRS) is responsible for activating the analog and attaching it to the methionine tRNA. researchgate.netgoogle.com

The ability of MetRS to accept analogs like this compound is attributed to its substrate promiscuity. researchgate.net While highly specific for methionine, MetRS can tolerate some structural variations in its substrate. researchgate.net The side chains of this compound and azidonorleucine are significantly longer than that of methionine, yet studies have shown that the wild-type MetRS can activate them, leading to their incorporation into proteins. caltech.edu However, the efficiency of activation for these larger analogs by wild-type MetRS is generally lower than for methionine or closer analogs like azidohomoalanine (AHA). caltech.edunih.gov

To improve the incorporation of less-favored analogs, researchers have engineered MetRS mutants with enhanced activity towards specific ncAAs. nih.govnih.gov For instance, MetRS variants have been developed that show improved activation rates for azidonorleucine, a close structural relative of this compound. nih.govnih.gov These engineered enzymes can increase the yield of proteins containing the desired ncAA and can even allow for incorporation in prototrophic hosts, where the ncAA must compete with the natural amino acid. researchgate.net The kinetic parameters of MetRS with various methionine analogs are crucial for predicting and optimizing the efficiency of ncAA incorporation. researchgate.net

Table 1: Methionine Analogs Activated by Methionyl-tRNA Synthetase (MetRS) This table is a representative compilation and not exhaustive.

| Methionine Analog | Structure | Notes on MetRS Activation & Incorporation |

|---|---|---|

| Methionine (Met) | Canonical Amino Acid | Cognate substrate for MetRS. |

| Azidohomoalanine (AHA) | Azide-containing analog | Efficiently activated by wild-type E. coli MetRS and incorporated into proteins in Met auxotrophs. researchgate.netnih.gov |

| This compound | Azide-containing analog | Activated by wild-type E. coli MetRS and incorporated in place of methionine, despite its longer side chain. caltech.edu |

| Azidonorleucine (AnL) | Azide-containing analog | Activated by wild-type E. coli MetRS. caltech.edu Engineered MetRS mutants show significantly improved activation for AnL. nih.govnih.gov |

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry that allows for the stepwise assembly of amino acids into a peptide of any desired sequence. bachem.com This technique is instrumental for the site-specific incorporation of non-canonical amino acids, including this compound, into synthetic peptides. nih.gov

For integration into SPPS, this compound is typically used as an Nα-Fmoc-protected building block (Fmoc-L-δ-azidonorvaline). sigmaaldrich.comsigmaaldrich-jp.com The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amine of the amino acid during the coupling reaction and is selectively removed before the next amino acid is added. bachem.com The azide group on the side chain of this compound is chemically stable under the standard conditions of Fmoc-based SPPS, which involve repetitive treatments with a mild base (like piperidine) for Fmoc deprotection and acidic conditions for final cleavage from the solid support resin. sigmaaldrich.comsigmaaldrich-jp.com

The procedure for incorporating Fmoc-L-δ-azidonorvaline is consistent with standard SPPS protocols. biorxiv.orgpeptide.com The protected amino acid is activated using common coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma) and added to the growing peptide chain, which is anchored to an insoluble resin. nih.govnih.gov This process allows for the precise placement of one or more this compound residues at specific positions within the peptide sequence. nih.gov The ability to introduce multiple azide functionalities site-specifically is crucial for creating complex molecular probes, multivalent scaffolds, and novel biomaterials. nih.gov

Enzymatic Ligation and Transferase-Mediated Incorporation

Beyond ribosomal synthesis and chemical synthesis, enzymes can be used to incorporate non-canonical amino acids or to ligate azide-containing molecules to biomolecules. While direct enzymatic incorporation of free this compound by transferases is less commonly documented than ribosomal or SPPS methods, enzymatic ligation strategies provide a powerful means to attach azide-functionalized molecules to proteins.

Enzymes such as sortases and transglutaminases are known to catalyze the formation of peptide bonds in a site-specific manner. If a peptide containing this compound (synthesized via SPPS) is equipped with the appropriate recognition motif for one of these enzymes, it can be ligated to a target protein. This chemoenzymatic approach combines the precision of enzymatic recognition with the versatility of the azide chemical handle.

Furthermore, in vitro translation systems can be reprogrammed to incorporate ncAAs. nih.gov By using orthogonal tRNA/ribosome pairs, the genetic code within the system can be altered to assign a specific codon to this compound. nih.govoup.com For example, research has demonstrated the reprogramming of a genetic code to include azidonorvaline at UAY codons in an in vitro system, working in parallel with the wild-type genetic code. nih.govoup.com This allows for the synthesis of peptides containing this compound through a cell-free ribosomal process, offering a high degree of control over the incorporation.

Applications of 5 Azidonorvaline in Bioorthogonal Chemistry Research

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.orgnih.govrsc.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioconjugation. rsc.orgnih.govfrontiersin.org The resulting triazole linkage is chemically stable, resistant to hydrolysis and enzymatic degradation, and can act as a surrogate for the native amide bond in peptides, sometimes preserving or enhancing secondary structures. mdpi.comrhhz.net In the context of 5-azidonorvaline, the azide side chain readily participates in CuAAC reactions, enabling its use in diverse applications from peptide engineering to cell biology. caltech.edumdpi.com

On-resin cyclization is a powerful technique for synthesizing constrained peptides, which often exhibit enhanced stability and biological activity. CuAAC is particularly well-suited for this purpose as the reaction can be performed on peptides still attached to the solid-phase support, often with unprotected side chains. rhhz.netholublab.comnih.gov The strategy involves incorporating an azide-bearing amino acid, such as this compound, and an alkyne-bearing amino acid (e.g., L-propargylglycine) into the peptide sequence during SPPS. rhhz.net Subsequent intramolecular CuAAC reaction connects the two side chains, forming a cyclic peptide tethered by a triazole bridge. nih.gov

This methodology has been successfully applied to generate head-to-tail and side-chain-to-side-chain cyclized peptides. holublab.comnih.gov While cyclization efficiency can be influenced by factors like peptide sequence and the proximity of the reactive groups to the resin, robust protocols have been developed. holublab.comnih.gov For instance, a general on-resin protocol for side-chain cyclization has proven effective for complex peptides, such as those derived from the HIV-1 gp41 protein. nih.gov

Table 1: General Protocol for On-Resin Peptide Cyclization via CuAAC

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Swell the peptide-resin in a suitable solvent (e.g., DCM). peptide.com | To prepare the resin for the reaction. |

| 2 | Prepare a solution of a Copper(I) source (e.g., CuBr) in deoxygenated DMSO. peptide.com | To create the catalyst solution. |

| 3 | Add the catalyst solution to the swelled resin. peptide.com | To initiate the reaction environment. |

| 4 | Add supplementary reagents such as ascorbic acid (reducing agent) and a base (e.g., 2,6-lutidine). peptide.com | To maintain the active Cu(I) state and facilitate the reaction. |

| 5 | Incubate the reaction mixture under an inert atmosphere (e.g., nitrogen) for 16-18 hours. peptide.com | To allow the intramolecular cycloaddition to proceed to completion. |

| 6 | Wash the resin extensively with various solvents (e.g., Isopropanol/DMSO, DMF, DCM). peptide.com | To remove residual catalyst and reagents. |

This table is based on a reported procedure for on-resin cyclization. peptide.com

CuAAC enables the direct and covalent conjugation of peptides and proteins containing this compound to molecules functionalized with a terminal alkyne. nih.govresearchgate.net This method is used to create peptidomimetics, conjugate drugs to targeting peptides, and assemble protein fragments. nih.govfrontiersin.orgnih.gov The triazole ring formed through CuAAC serves as a stable linker that mimics the planar structure of an amide bond and can participate in hydrogen bonding, making it an effective replacement in peptide backbones or as a bridge between domains. mdpi.comrhhz.net

In one study, this compound and propargylglycine (B1618536) were incorporated into a peptide to replace two disulfide bridges, aiming to create more stable analogs. nih.govmdpi.com While the reaction successfully formed the desired triazole-linked product, it also highlighted challenges in achieving correct protein folding. nih.govmdpi.com The selectivity of CuAAC is a major advantage, as the reaction targets only the azide and alkyne groups, leaving other functional groups within the protein untouched, thus avoiding the need for extensive protecting group strategies. nih.govmdpi.com This has been leveraged to conjugate peptide fragments with efficiencies reported to be above 95%. nih.gov

This compound can be used as a methionine surrogate for metabolic labeling of proteins. caltech.edu When cells are cultured in methionine-depleted media supplemented with this compound, the azido-amino acid is incorporated into newly synthesized proteins, including those expressed on the cell surface. caltech.edu These surface-exposed azide groups can then be detected by CuAAC ligation with an alkyne-functionalized reporter molecule, such as a biotin (B1667282) or fluorophore tag. caltech.edunih.gov

An improved protocol for labeling the surface of E. coli cells demonstrated the successful incorporation and detection of this compound in the outer membrane protein OmpC. caltech.edu This study found that using copper(I) bromide (CuBr) as the catalyst source resulted in approximately 10-fold more extensive cell surface labeling compared to the traditional copper(II) sulfate (B86663)/ascorbate system. caltech.edu

Table 2: Protocol for Labeling of Azide-Modified Cell Surface Proteins

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Metabolically label cells by incubation in media containing an azide-derivatized molecule (e.g., this compound). caltech.edu | To incorporate the azide handle into cell surface proteins. |

| 2 | Wash cells to remove unincorporated azide molecules. rndsystems.comthermofisher.com | To reduce background signal. |

| 3 | Incubate cells with a reaction mixture containing the alkyne probe (e.g., alkyne-biotin), a Cu(I) source (e.g., CuBr), and a stabilizing ligand. caltech.edu | To perform the CuAAC reaction on the cell surface. |

| 4 | Incubate for a defined period (e.g., 1 hour) at room temperature. nih.gov | To allow the ligation reaction to complete. |

| 5 | Wash cells to remove unreacted probe and catalyst. nih.govthermofisher.com | To quench the reaction and remove excess reagents. |

This table outlines a general workflow based on established cell labeling protocols. caltech.edunih.govrndsystems.comthermofisher.com

Other Bioorthogonal Reactions Utilizing the Azido (B1232118) Moiety

While the Staudinger ligation and azide-alkyne cycloadditions (CuAAC and SPAAC) represent the most prevalent bioorthogonal transformations for the azide group, research has explored other reactions that leverage the unique reactivity of this moiety. nih.govresearchgate.net These alternative methods expand the toolkit for chemical biologists, offering different reaction mechanisms, kinetics, and modes of activation. The development of these reactions is driven by the need for chemistries with distinct properties, such as spatiotemporal control or orthogonality to existing methods. wikipedia.orgpcbiochemres.com

Strain-Promoted Azide-Alkene Cycloaddition (SPAAC-ene)

The concept of using molecular ring strain to accelerate cycloadditions is not limited to alkynes. Strained alkenes can also serve as reactive partners for azides in catalyst-free [3+2] cycloadditions. nih.govru.nl A notable example involves the use of oxanorbornadiene derivatives. nih.gov The reaction between an azide, such as the one in this compound, and oxanorbornadiene proceeds through an initial [3+2] cycloaddition to form an unstable triazoline intermediate. wikipedia.org This intermediate then spontaneously undergoes a retro-Diels-Alder reaction, releasing a stable furan (B31954) molecule and yielding the final 1,2,3-triazole product. nih.govwikipedia.org

This two-step, one-pot sequence is irreversible and proceeds under physiological conditions without a catalyst. However, the reaction rates are generally slower than the fastest strain-promoted azide-alkyne cycloadditions. wikipedia.org Despite this, the reaction is valuable because the starting materials, like oxanorbornadiene, can be readily synthesized and offer an alternative pathway for bioconjugation when alkyne-based methods are not suitable. nih.govwikipedia.org

Photoclick Chemistry

Light offers a powerful method for gaining spatiotemporal control over bioorthogonal reactions. nature.comacs.org Photoclick reactions are transformations that are initiated by light, allowing researchers to dictate exactly when and where a ligation event occurs. nih.govnih.gov While azides themselves can be photoactivated, a more common strategy involves the use of tetrazoles. wikipedia.orgnih.gov

In this approach, a tetrazole is irradiated with UV light, causing it to release a molecule of nitrogen (N₂) and generate a highly reactive nitrile imine intermediate. nih.gov This nitrile imine is a 1,3-dipole, functionally similar to an azide, and rapidly undergoes cycloaddition with a reaction partner, typically an alkene. The reaction is highly efficient and, because it is triggered by light, can be precisely controlled within a biological system. wikipedia.orgnih.gov This method allows for advanced applications such as patterning surfaces or labeling specific proteins in a live cell at a chosen time point.

Staudinger Reduction

The Staudinger ligation, which forms a stable amide bond, is a modification of the classic Staudinger reaction. In the absence of the engineered electrophilic trap required for ligation, the classic reaction pathway, known as the Staudinger reduction, can occur. acs.orgnih.gov In this reaction, the azide first reacts with a phosphine (B1218219) to form an aza-ylide intermediate. nih.gov In an aqueous environment, this intermediate is then hydrolyzed to produce a primary amine and the corresponding phosphine oxide. nih.gov

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

While the Staudinger reduction does not ligate two molecules, it is a bioorthogonal transformation of the azide group. It can sometimes occur as an unintended side reaction during Staudinger ligations, particularly if the phosphine reagent is not designed correctly or if it is metabolized by enzymes. wikipedia.orgnih.gov This transformation can also be used intentionally as a tool for targeted degradation or for unmasking an amine functional group within a biological system. acs.org

Orthogonality with Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is one of the fastest bioorthogonal reactions known, but it does not directly utilize the azido moiety. nih.govmedsci.orgwikipedia.org The most common IEDDA reaction pair is an electron-poor diene, such as a tetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene). units.itrsc.org

The significance of IEDDA in the context of azide chemistry lies in its mutual orthogonality. nih.gov The azide/alkyne pair does not react with the tetrazine/alkene pair, and vice versa. This allows for simultaneous and independent labeling of different targets within the same biological system. For instance, a cell could be metabolically labeled with this compound to tag newly synthesized proteins and also with a sugar modified with a strained alkene. The azido-labeled proteins could then be visualized with a cyclooctyne-fluorophore via SPAAC, while the alkene-labeled glycans are independently targeted with a tetrazine-fluorophore via IEDDA. nih.gov This dual-labeling capability is a powerful strategy for studying complex biological interactions.

Table 4.3.1: Comparison of Other Bioorthogonal Reactions Involving or Orthogonal to the Azido Moiety

| Reaction Type | Azide Role | Key Reactants | Product | Key Features |

| Strain-Promoted Azide-Alkene Cycloaddition | Reactant | Azide + Strained Alkene (e.g., Oxanorbornadiene) | 1,2,3-Triazole | Catalyst-free; proceeds via cycloaddition and retro-Diels-Alder reaction. nih.govwikipedia.org |

| Tetrazole Photoclick Chemistry | Photo-activated Analogue | Tetrazole + Alkene | Pyrazoline | Light-triggered for spatiotemporal control; forms a highly reactive nitrile imine intermediate. wikipedia.orgnih.gov |

| Staudinger Reduction | Reactant | Azide + Phosphine (without trap) | Primary Amine + Phosphine Oxide | Reduces azide to an amine; can be an undesired side reaction of Staudinger ligation. acs.orgnih.gov |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Orthogonal | Tetrazine + Strained Alkene | Dihydropyridazine | Does not react with the azide group; extremely fast kinetics; enables parallel labeling with azide chemistries. rsc.orgnih.gov |

Mechanistic and Structural Investigations Involving 5 Azidonorvaline

Study of Azide-Mediated Molecular Interactions

Scientific literature describes the azide (B81097) group as a useful infrared probe for studying hydration and hydrogen-bonding environments. nih.gov The asymmetric stretch of the covalently bound azido (B1232118) group is sensitive to the presence of water and other hydrogen-bond donors. nih.gov However, specific studies detailing the energetic and geometric contributions of the 5-azidonorvaline side chain to molecular interactions within a peptide context were not found. Research into azide-alkyne cycloadditions suggests that hydrogen bonding between peptide chains can preorganize the molecules for dimerization, but this does not detail the specific interaction profile of the azidonorvaline side chain itself. nih.govresearchgate.net

Electrostatic Interactions

No specific data on the electrostatic interaction profile of this compound was found. The analysis of such interactions is fundamental to understanding peptide and protein stability, but research focusing on the specific contributions of the this compound side chain is not detailed in the available literature.

Conformational Analysis of Peptides Incorporating this compound

The incorporation of unnatural amino acids can impose conformational restrictions on peptides. nih.gov However, specific conformational analyses of peptides containing this compound, including detailed spectroscopic or computational data, are not available in the search results.

Self-Assembly and Higher-Order Structure Formation

The process of self-assembly is crucial for the formation of functional biomaterials and is often directed by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic effects. nih.govresearchgate.net While the principles of peptide self-assembly are well-documented, there is no specific information available regarding the role of this compound in mediating or influencing the self-assembly of peptides into higher-order structures.

Influence on Peptide Folding and Oligomerization

The structure and sequence of amino acid side chains significantly influence peptide and protein folding pathways and the stability of oligomeric states. nih.gov Research on these topics is extensive for natural proteins and certain model peptides. However, studies specifically investigating the influence of incorporating this compound on the thermodynamics or kinetics of peptide folding and oligomerization were not found in the provided search results.

Table of Compounds

As the article could not be generated due to a lack of specific data, a table of mentioned compounds is not applicable.

Modulation of Protein-Protein Interactions through this compound Incorporation

The unnatural amino acid this compound serves as a powerful chemical tool for investigating and manipulating protein-protein interactions (PPIs). Its unique azide functional group allows for bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the formation of stable covalent linkages. nih.govmdpi.com This capability has been leveraged to stabilize specific protein conformations, mimic interaction motifs, and capture fleeting molecular interactions for detailed study.

The dimerization of receptors, such as the Epidermal Growth Factor Receptor (EGFR), is a critical step in signaling pathway activation and a promising target for therapeutic intervention. nih.gov The "dimerization arm," a specific peptide loop, plays a major role in stabilizing the extracellular receptor dimer. nih.gov Researchers have successfully incorporated this compound into synthetic peptides to create constrained mimics of this dimerization arm.

In one such approach, the native sequence of the human EGFR dimerization arm (residues 269-278) was used as a template. nih.gov By strategically replacing amino acids at the termini of this sequence with this compound and an alkyne-containing amino acid like L-propargylglycine, a covalent triazole bridge could be formed via CuAAC. nih.govresearchgate.net This bridge constrains the peptide into a β-loop structure that mimics the native conformation of the dimerization arm. researchgate.net The length of this constraining bridge was systematically varied by using different azido-amino acids, including 4-azido-L-homoalanine (Aha), 5-azido-L-norvaline (Anv), and 6-azido-L-norleucine (Anl). nih.govresearchgate.net

These triazolyl-bridged peptides demonstrated significantly improved resistance to proteolysis compared to the unconstrained native sequence. researchgate.net Furthermore, a specific mimic, designated EDA2, which incorporated a triazole bridge, was shown to effectively downregulate EGFR dimerization and subsequent phosphorylation, leading to reduced cancer cell viability. nih.gov This work highlights the utility of this compound in creating structurally stable and biologically active mimics of key PPI interfaces.

Table 1: Non-natural Amino Acids Used in EGFR Dimerization Arm Mimics

| Amino Acid | Abbreviation | Role in Peptide Mimic |

|---|---|---|

| 5-azido-L-norvaline | Anv | Azide source for triazole bridge formation |

| L-propargylglycine | Pg | Alkyne source for triazole bridge formation |

| 4-azido-L-homoalanine | Aha | Alternative azide source (varied linker length) |

Many crucial cellular processes are governed by protein-protein interactions that are transient and often weak, making them notoriously difficult to study using conventional structural biology techniques. nih.gov The "hit-and-run" nature of these interactions poses a significant challenge for methods like co-crystallization. nih.gov The incorporation of this compound into one of the interacting partners provides a robust method to "trap" these transient complexes by forming a permanent covalent bond.

The azide group of this compound is a key component of this strategy. It can be used in two primary ways:

Photoaffinity Labeling: The azide group is photoactive and, upon exposure to UV light, can form a highly reactive nitrene intermediate that will covalently bond with nearby molecules, including a transiently interacting protein partner.

Click Chemistry (CuAAC): If the binding partner can be engineered to contain an alkyne-bearing amino acid in the vicinity of the interaction interface, the azide group of this compound can be used to form a stable triazole linkage, effectively locking the two proteins together. mdpi.comuq.edu.au

This covalent linking strategy alleviates the challenges posed by rapid dissociation rates, allowing for the stabilization and purification of the protein complex. nih.gov Once trapped, the complex can be subjected to detailed structural analysis (e.g., X-ray crystallography or cryo-EM) or biochemical characterization. Researchers have successfully used the CuAAC approach to replace natural disulfide bridges in peptides with more stable triazole linkers by incorporating this compound and an alkyne-containing amino acid, demonstrating the feasibility of forming these covalent traps. mdpi.comuq.edu.au This methodology transforms a dynamic, transient interaction into a stable, analyzable entity.

Table 2: Application of this compound in Studying PPIs

| Application | Method | Role of this compound | Outcome |

|---|---|---|---|

| Dimerization Arm Mimicry | Intramolecular CuAAC | Provides azide for covalent cyclization | Stabilized peptide with biological activity nih.govresearchgate.net |

Analytical and Characterization Techniques in 5 Azidonorvaline Research

Spectroscopic Methods

Spectroscopy is fundamental to the study of 5-azidonorvaline, providing insights from its basic molecular vibrations to its influence on the complex secondary structures of peptides.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. ntu.edu.sgnih.gov It is an indispensable technique for analyzing the secondary structure of proteins and peptides. azooptics.com When this compound is incorporated into a peptide sequence, CD spectroscopy is employed to determine how this modification affects the peptide's conformation, such as its α-helicity.

Research on α-helical coiled coil peptides where leucine (B10760876) residues were systematically replaced by this compound (referred to as 'Z' in the study) demonstrated the utility of CD spectroscopy. rsc.org The CD spectra of these peptides were measured to assess their secondary structure and thermal stability. The results indicated that while the azido (B1232118) group has been characterized as having similar electronegativity and hydrophobicity to organic halides, its impact on the stability of α-helical structures is complex. rsc.org For instance, increasing the number of this compound substitutions in a model peptide from two to four led to a decrease in the melting temperature (Tm), suggesting a destabilizing effect on the coiled-coil structure under those specific conditions. rsc.org

Table 1: Thermal Denaturation of Azidonorvaline-Containing Peptides Measured by CD Spectroscopy Data extracted from a study on α-helical coiled coil peptides where Leucine (L) was substituted with this compound (Z). rsc.org

| Peptide | Sequence | Tm (°C) at 25 µM |

| L6Z2 | Ac-EIEALK(L)AELALK(Z)A-NH2 | 69 |

| L4Z4 | Ac-EIEALK(L)AELALK(Z)A-NH2 | 49 |

| L2Z6 | Ac-EIEALK(Z)AELALK(Z)A-NH2 | 25 |

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. bruker.com An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This method is particularly valuable in the study of this compound for the direct detection of the azide (B81097) functional group (-N3).

The azide group has a characteristic, strong, and sharp vibrational absorption band in a region of the infrared spectrum that is relatively free from other common functional group absorptions. msu.edu This distinct peak typically appears in the range of 2100-2270 cm-1. msu.eduresearchgate.net The intensity and exact position of the azide absorption band are sensitive to the local molecular environment, making FT-IR a useful probe for studying interactions. nih.gov For example, the frequency can shift based on the polarity of the solvent and its hydrogen-bonding capability. This sensitivity allows researchers to confirm the presence of the azide group in synthesized this compound and to verify its incorporation into peptides. nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Azide (-N₃) | 2100 - 2270 | Strong, Sharp |

| Nitrile (-C≡N) | 2240 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | 1630 - 1750 | Strong |

| Amine (N-H) | 1500 - 1650 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the molecular structure of organic compounds. azooptics.comjchps.comresearchgate.net It exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. jchps.com For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for unambiguous structural verification.

¹H NMR provides information on the number and type of different protons in the molecule based on their chemical shifts, and their proximity to other protons through spin-spin coupling. libretexts.org ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the complete atomic framework of this compound and its derivatives. ipb.pt These methods are crucial for confirming that the azide group is correctly positioned at the terminal (5th) carbon of the norvaline structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (α-carbon) | ~3.7 | ~54 |

| C3 | ~1.8 | ~28 |

| C4 | ~1.6 | ~25 |

| C5 | ~3.3 | ~50 |

| COOH | ~11-12 | ~175 |

While this compound itself is not fluorescent, its primary role is to enable the fluorescent labeling of biomolecules through bioorthogonal chemistry, often referred to as "click chemistry". ru.nl Once this compound is metabolically incorporated into proteins, the azide group serves as a chemical handle. This handle can be specifically reacted with a fluorescent probe that contains a complementary functional group, such as an alkyne, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. books-library.website

The resulting fluorescently labeled biomolecules can then be visualized and analyzed using powerful imaging and quantification techniques:

Fluorescence Microscopy: This technique uses fluorescence to generate an image, allowing for the visualization of the spatial distribution of the labeled proteins within cells or tissues. books-library.websitenih.gov It provides qualitative information on the localization of newly synthesized proteins.

Mass Spectrometry for Protein/Peptide Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an essential tool for protein and peptide characterization, providing precise molecular weight information and sequence data. creative-proteomics.comdrugtargetreview.com When this compound is incorporated into a peptide or protein, MS is the definitive method to confirm its successful integration. google.com

The process typically involves analyzing the intact protein or, more commonly, digesting the protein into smaller peptides using an enzyme like trypsin. plos.org These peptides are then analyzed by MS. The incorporation of a this compound residue instead of a canonical amino acid results in a predictable mass shift in the peptide containing the modification. By identifying this specific mass shift, researchers can confirm the presence and even pinpoint the location of the this compound within the protein's sequence. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used, where chromatographic separation precedes mass analysis. thermofisher.complos.org

Table 4: Mass Differences for Amino Acid Substitution with this compound Monoisotopic masses are used for precise mass spectrometry calculations.

| Canonical Amino Acid | Monoisotopic Mass (Da) | This compound Monoisotopic Mass (Da) | Resulting Mass Difference (Da) |

| Methionine (Met) | 131.04049 | 158.08038 | +27.03989 |

| Leucine (Leu) | 113.08406 | 158.08038 | +44.99632 |

| Norvaline | 117.07898 | 158.08038 | +41.00140 |

Chromatographic Assays for Compound Identification and Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. gamanamspmvv.iniosrphr.org It is critical for both the purification of synthesized this compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used for this purpose. nih.gov

In an HPLC analysis, the this compound sample is passed through a column packed with a stationary phase. Differences in the analyte's affinity for the stationary phase versus the mobile phase cause different components of the mixture to travel through the column at different speeds, leading to their separation. enviro.wiki A detector at the end of the column measures the concentration of each separated component as it elutes.

The purity of a this compound sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. sigmaaldrich.com For commercial-grade reagents, a high purity, often ≥95%, is required and verified by HPLC. sigmaaldrich.com This ensures that subsequent biological experiments are not confounded by impurities that could be metabolic precursors or toxic byproducts. nih.gov

Immunoblotting and N-Terminal Sequencing for Protein Analysis

Following the successful incorporation of this compound into a protein's primary structure, researchers employ a suite of analytical techniques to confirm its presence and characterize the newly modified protein. Among the most powerful and specific of these methods are immunoblotting, also known as Western blotting, and N-terminal sequencing. These techniques provide distinct but complementary information, verifying the incorporation of the non-canonical amino acid and, in some cases, identifying its precise location within the polypeptide chain.

Immunoblotting is a widely used analytical technique to detect specific proteins within a complex mixture. biointron.comnih.gov The method leverages the high specificity of antibody-antigen interactions to identify a target protein. nih.govbdbiosciences.com In the context of this compound research, the azide moiety itself becomes the target for detection through bioorthogonal chemistry, a strategy that circumvents the need for a specific antibody against the modified protein.

The general workflow involves separating proteins from a cell lysate or a purified sample by mass using polyacrylamide gel electrophoresis (SDS-PAGE). youtube.com The separated proteins are then transferred from the gel to a solid membrane, typically made of nitrocellulose or polyvinylidene difluoride (PVDF), where they become immobilized. nih.govbdbiosciences.comyoutube.com

The key step in detecting this compound incorporation is the use of "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). caltech.eduresearchgate.net The azide group on the incorporated this compound serves as a chemical handle that can be specifically and efficiently reacted with a reporter molecule containing a terminal alkyne. caltech.edu This reporter is often an alkyne-modified biotin (B1667282) molecule. Once the biotin tag is covalently attached to the azide-containing proteins on the membrane, it can be detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). mdpi.com The enzyme then catalyzes a chemiluminescent or colorimetric reaction, producing a signal that reveals the presence of proteins that have incorporated this compound. bdbiosciences.comyoutube.com Research has demonstrated the utility of this approach in confirming the incorporation of methionine analogues, including azidonorvaline, into proteins on the bacterial cell surface. caltech.edu

| Step | Description | Purpose |

| 1. Protein Separation | Proteins from the sample are separated by size via SDS-PAGE. youtube.com | To resolve individual proteins from a complex mixture based on their molecular weight. |

| 2. Membrane Transfer | Separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane. nih.gov | To immobilize the proteins on a solid support for subsequent probing and detection. |

| 3. Blocking | The membrane is incubated with a blocking agent (e.g., nonfat milk or BSA) to prevent non-specific binding. nih.gov | To minimize background signal and ensure that detection is specific to the target. |

| 4. Click Chemistry Reaction | The membrane is treated with an alkyne-biotin probe in the presence of a copper(I) catalyst. | To covalently attach a biotin reporter tag specifically to the azide group of the incorporated this compound. caltech.edu |

| 5. Probing | The membrane is incubated with an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). mdpi.com | The streptavidin binds with high affinity to the biotin tag on the modified proteins. |

| 6. Detection | A substrate is added that reacts with the enzyme to produce a chemiluminescent or colorimetric signal. bdbiosciences.comyoutube.com | To visualize the proteins that have successfully incorporated this compound. |

N-terminal sequencing is a powerful method used to determine the order of amino acids at the beginning of a protein chain. agile-bioscience.com The most established chemistry for this process is Edman degradation, an automated, stepwise chemical cleavage of amino acids from the N-terminus. shimadzu.comproteome-factory.com In each cycle of the reaction, the N-terminal amino acid is modified by phenylisothiocyanate (PITC), which allows for its selective cleavage from the polypeptide chain under acidic conditions. shimadzu.comnih.gov The cleaved amino acid derivative is then identified, and the process is repeated on the shortened protein to reveal the next amino acid in the sequence. agile-bioscience.comshimadzu.com

While mass spectrometry has become a dominant tool for protein identification, N-terminal sequencing remains invaluable for specific applications, such as unequivocally verifying the N-terminal boundary of a protein and identifying post-translational modifications at the N-terminus. agile-bioscience.comnih.gov For this compound research, N-terminal sequencing can provide definitive proof of the analog's incorporation if it is located within the first several residues of the protein. By analyzing the output of each sequencing cycle, researchers can pinpoint the exact position where this compound was incorporated instead of a canonical amino acid like methionine. The procedure requires a purified protein sample with a free, unmodified N-terminus, which is often prepared by blotting from an SDS-PAGE gel onto a PVDF membrane. proteome-factory.comnih.gov

| Feature | Immunoblotting (via Click Chemistry) | N-Terminal Sequencing (Edman Degradation) |

| Primary Information | Confirms the presence and molecular weight of proteins containing this compound. | Determines the precise amino acid sequence at the N-terminus of a protein. agile-bioscience.comshimadzu.com |

| Principle of Detection | Bioorthogonal chemical ligation of a reporter tag to the azide group, followed by enzymatic detection. caltech.edu | Stepwise chemical cleavage and identification of N-terminal amino acids. shimadzu.com |

| Key Reagent | Alkyne-functionalized reporter (e.g., alkyne-biotin) and enzyme-conjugated streptavidin. | Phenylisothiocyanate (PITC). agile-bioscience.comshimadzu.com |

| Sample Requirement | Purified protein or complex protein mixture. | Purified protein with an unblocked N-terminus. nih.gov |

| Specificity | Highly specific for the azide functional group. | Provides exact positional information for residues near the N-terminus. |

| Main Application | Verification of this compound incorporation into one or more proteins in a sample. | Confirmation of this compound identity and position if located near the N-terminus. |

Future Research Directions for 5 Azidonorvaline in Academic Exploration

Development of Advanced 5-Azidonorvaline-Based Molecular Probes

The development of sophisticated molecular probes is a cornerstone of understanding cellular processes. biochempeg.com The azide (B81097) group of this compound is an ideal chemical handle for attaching a wide array of reporter molecules. Future research is expected to focus on creating advanced probes with enhanced features for various imaging and detection modalities. meduniwien.ac.atnih.gov

Key Research Thrusts:

Fluorogenic Probes: Designing probes that become fluorescent only after reacting with this compound. This would reduce background noise and increase sensitivity in imaging experiments. eurjchem.com

Multimodal Probes: Creating probes that are detectable by multiple imaging techniques, such as combining a fluorescent reporter with a tag for positron emission tomography (PET) or magnetic resonance imaging (MRI). meduniwien.ac.atnih.gov This would allow for a more comprehensive analysis of biological events across different scales.

Theranostic Probes: Developing probes that not only detect but also have a therapeutic function. For instance, a this compound-linked probe could be designed to release a drug upon reaching a specific target protein. meduniwien.ac.at

Environment-Sensing Probes: Engineering probes that change their signal based on the local microenvironment, such as pH, redox state, or the presence of specific ions. mdpi.com

The following table outlines potential advanced molecular probes based on this compound:

| Probe Type | Reporter Moiety Example | Potential Application |

| Fluorogenic | Coumarin-based dye with an azide-reactive group | Live-cell imaging of newly synthesized proteins with high signal-to-noise ratio. |

| Multimodal (PET/Optical) | A derivative of a PET tracer (e.g., based on 18F) and a near-infrared (NIR) dye | In vivo tracking of protein localization from the whole-body to the cellular level. meduniwien.ac.atmdpi.com |

| Theranostic | A cytotoxic drug linked via a cleavable linker | Targeted drug delivery to cancer cells actively synthesizing specific proteins. meduniwien.ac.at |

| pH-Sensing | A pH-sensitive rhodamine derivative | Monitoring changes in the pH of subcellular compartments where tagged proteins reside. mdpi.com |

Integration into Novel Protein Engineering Strategies

Protein engineering aims to create proteins with new or enhanced functions. the-scientist.com The incorporation of this compound provides a site for specific chemical modifications, opening up new possibilities in protein design and application. ru.nlmdpi.com

Future research in this area will likely involve:

Genetic Code Expansion: Optimizing and expanding the use of engineered aminoacyl-tRNA synthetase/tRNA pairs to efficiently incorporate this compound at specific sites in a protein in response to a nonsense or quadruplet codon.

Enzyme Engineering: Introducing this compound into the active site or allosteric sites of enzymes to create novel biocatalysts. The azide group can be modified to introduce new catalytic functionalities or regulatory handles.

Biomaterial Development: Using this compound to create protein-based biomaterials with tailored properties. The azide groups can serve as cross-linking points to form hydrogels or other materials with specific mechanical and biochemical characteristics.

The table below compares different protein engineering strategies that could leverage this compound:

| Strategy | Approach | Potential Outcome with this compound |

| Rational Design | Use computational modeling to predict sites for this compound incorporation to achieve a desired function. the-scientist.commdpi.com | Creation of enzymes with precisely positioned chemical handles for attaching cofactors or other functional groups. |

| Directed Evolution | Create libraries of protein variants with this compound at random positions and screen for improved properties. the-scientist.com | Development of highly stable proteins where the azide group can be used for conjugation without disrupting the protein structure. |

| Semi-Rational Design | Combine computational prediction with random mutagenesis to focus on specific regions of a protein for this compound incorporation. the-scientist.com | Engineering of antibodies with site-specifically attached drugs for improved therapeutic efficacy. |

Exploration of New Bioorthogonal Reaction Chemistries

While the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are the most common methods for labeling azides, the field of bioorthogonal chemistry is continuously evolving. eurjchem.commit.edunih.gov Future research will aim to discover and develop new reactions that can be used with this compound, offering alternative or complementary tools for chemical biologists. acs.org

Potential areas of exploration include:

Faster and More Biocompatible Reactions: Developing new reaction partners for azides that exhibit faster kinetics and even greater biocompatibility, allowing for the study of rapid biological processes with minimal perturbation.

Mutually Orthogonal Reactions: Expanding the toolkit of bioorthogonal reactions that can be performed simultaneously in the same biological system without interfering with each other. acs.org This would enable the tracking of multiple molecular targets at once.

Traceless Ligation: Investigating reactions that, after linking two molecules, leave behind no residual atoms, resulting in a native chemical bond. acs.org An example is the traceless Staudinger ligation. acs.org

Elucidation of Complex Biological Pathways using this compound Tools

A primary application of this compound is in the study of biological pathways through metabolic labeling. By replacing methionine with its azido-counterpart, researchers can tag and identify newly synthesized proteins involved in various cellular processes. ru.nl Future work will leverage this to unravel more complex biological questions.

Research directions include:

Dynamic Proteome Profiling: Using pulsed labeling with this compound to study the dynamics of protein synthesis, degradation, and modification in response to different stimuli or during disease progression.

Identifying Protein-Protein Interactions: Combining this compound labeling with cross-linking strategies to capture and identify transient or weak protein-protein interactions within a specific timeframe.

Mapping Subcellular Proteomes: Developing methods to deliver this compound to specific organelles to selectively label the proteomes of mitochondria, the endoplasmic reticulum, or other subcellular compartments.

Investigating Disease Mechanisms: Applying this compound-based techniques to study aberrant protein synthesis and modification in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. nih.gov

Tools like Escher and Cytoscape can be used to visualize the large datasets generated from these proteomic studies, placing the identified proteins into the context of known biological pathways. rna-seqblog.comdovepress.com

Computational Design and Prediction of this compound Analog Functionality

Computational methods are becoming increasingly powerful in predicting the behavior of molecules and guiding experimental design. researchgate.net Future research will likely employ computational tools to design and predict the functionality of new analogs of this compound. nih.govnih.gov

Key computational approaches will include:

Aminoacyl-tRNA Synthetase Redesign: Using computational protein design algorithms to engineer synthetases that can recognize and charge tRNAs with novel this compound analogs that may have different chain lengths or additional functional groups.

Predicting Substrate Specificity: Employing molecular docking and molecular dynamics simulations to predict whether a designed analog will be a substrate for the native methionine biosynthetic machinery and how efficiently it will be incorporated into proteins.

Quantum Mechanical Calculations: Using quantum mechanics to study the reactivity of the azide group in different chemical environments, which can help in the design of new bioorthogonal reactions.

The table below summarizes computational approaches for designing and evaluating this compound analogs:

| Computational Method | Application | Desired Outcome |

| Homology Modeling & Protein Design (e.g., Rosetta) | Engineering aminoacyl-tRNA synthetases. nih.gov | Creating synthetases that can specifically incorporate novel azido-amino acids into proteins. |

| Molecular Docking | Predicting the binding of analogs to synthetases or metabolic enzymes. | Assessing the potential for an analog to be utilized by the cell's natural machinery. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of a protein after incorporation of an analog. | Predicting how the analog might affect protein structure, stability, and dynamics. |

| Quantum Mechanics (QM) | Calculating the transition states of potential bioorthogonal reactions. | Guiding the development of new, more efficient labeling chemistries. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Azidonorvaline in laboratory settings, and what key parameters influence yield and purity?

- Methodological Answer : Laboratory synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with azide incorporation via diazo transfer or substitution reactions. Key parameters include reaction temperature (optimized between 0–25°C), stoichiometry of azide precursors, and purification via reverse-phase HPLC. Yield and purity depend on protecting group strategies (e.g., Fmoc/t-Bu) and post-synthesis characterization using LC-MS and H NMR to confirm absence of side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : H/C NMR and FT-IR are critical for structural confirmation. The azide stretch (~2100 cm) in FT-IR confirms functional group integrity. For NMR, the α-proton resonance (δ 3.8–4.2 ppm) and azide-related shifts must align with computational predictions (e.g., DFT). Mass spectrometry (ESI-MS) validates molecular weight (±1 Da tolerance). Data should be cross-referenced with synthetic intermediates to rule out incomplete reactions .

Q. How can researchers design experiments to assess the stability of this compound under various conditions?

- Methodological Answer : Stability studies require controlled degradation experiments:

- Temperature : Incubate at 4°C, 25°C, and 37°C over 1–4 weeks.

- pH : Test buffered solutions (pH 3–9) using HPLC to monitor decomposition.

- Light sensitivity : Expose to UV-Vis light and compare with dark controls.

Statistical tools like ANOVA or linear regression quantify degradation rates. Report confidence intervals to ensure reproducibility .

Advanced Research Questions

Q. What strategies optimize the incorporation efficiency of this compound into proteins for metabolic labeling?

- Methodological Answer : Use auxotrophic E. coli strains (e.g., ATCC 8739) with methionine depletion to force incorporation. Quantify efficiency via click chemistry with fluorescent probes (e.g., DBCO-Cy5) and SDS-PAGE analysis. Optimize induction time (OD = 0.6–0.8) and azidonorvaline concentration (2–10 mM). Conflicting results may arise from tRNA synthetase specificity; orthogonal ribosome engineering or evolved aminoacyl-tRNA synthetases can improve fidelity .

Q. How should researchers address contradictory findings regarding this compound’s reactivity in click chemistry across solvent systems?

- Methodological Answer : Systematic solvent screening (e.g., DMSO, THF, aqueous buffers) with kinetic analysis (pseudo-first-order rate constants) identifies solvent-polarity effects. Use stopped-flow UV-Vis spectroscopy to track Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rates. Conflicting data may stem from Cu(I) oxidation; include reducing agents (e.g., sodium ascorbate) and chelators (THPTA) in reaction conditions. Compare results with DFT simulations of transition states .

Q. What computational modeling approaches predict the bioorthogonal reactivity of this compound derivatives, and how are models validated?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for strain-promoted azide-alkyne cycloaddition (SPAAC). Parameters include HOMO-LUMO gaps and transition-state geometries. Validate models by synthesizing derivatives with electron-withdrawing/donating groups and measuring second-order rate constants (k) via F NMR or fluorescence quenching. Discrepancies between computational and experimental k values may indicate solvation effects not captured in gas-phase models .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze contradictory data from studies on this compound’s cellular toxicity?

- Methodological Answer : Meta-analysis frameworks (e.g., random-effects models) aggregate toxicity data (IC values) across cell lines (HEK293, HeLa). Stratify by exposure time (24–72 hr) and azide concentration (0.1–10 µM). Use funnel plots to assess publication bias. Inconsistent results may arise from metabolic flux variations; single-cell RNA-seq can identify stress-response pathways (e.g., NRF2, HIF-1α) .

Q. What quality control measures ensure reproducibility in this compound-based metabolic labeling experiments?

- Methodological Answer : Implement batch-to-batch consistency checks via:

- Purity : ≥95% by HPLC (λ = 254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH for 14 days).

- Bioactivity : Positive controls (e.g., known azide-reactive probes).

Document all steps using FAIR data principles (Findable, Accessible, Interoperable, Reusable) and share raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.